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molecular formula C13H17NO3 B8746990 benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- CAS No. 100609-71-0

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-

Cat. No. B8746990
M. Wt: 235.28 g/mol
InChI Key: VDFFGPXYYUJXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06864347B2

Procedure details

A 150 ml of NaOH-solution (5 M in water) is added to a solution of 59.2 g (252 mmol) of 17 in 200 ml of ethanol and the mixture is stirred overnight at 40° C. The reaction mixture is cooled in an ice bath and neutralized with HCl (5 M) and extracted with dichloromethane. The organic layer is washed with a saturated NaHCO3-solution, with brine and dried over MgSO4. The solvents are evaporated under reduced pressure. The product is isolated as an oil and used without further purification.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:5]([CH2:14][CH2:15][O:16]C(=O)C)[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[O:13])=[CH:8][CH:7]=1)[CH3:4].Cl>C(O)C>[CH2:3]([N:5]([C:6]1[CH:7]=[CH:8][C:9]([CH:12]=[O:13])=[CH:10][CH:11]=1)[CH2:14][CH2:15][OH:16])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
59.2 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C=O)CCOC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer is washed with a saturated NaHCO3-solution, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is isolated as an oil
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)N(CCO)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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